Cas no 767-00-0 (4-Hydroxybenzonitrile)

4-Hydroxybenzonitrile Chemical and Physical Properties
Names and Identifiers
-
- 4-Hydroxybenzonitrile
- 4-Cyanolphenol
- 4-hydroxy-benzonitril
- Benzonitrile, 4-hydroxy-
- Benzonitrile, p-hydroxy-
- p-Cyanolphenol
- p-hydroxy-benzonitril
- AKOS B004225
- 4-Cyanophenol
- PCY
- 4-hydroxybenzhydrazide
- 4-Hydroxybenzoic acid hydrazide
- 4-hydroxybenzoic hydrazide
- 4-hydroxybenzoylhydrazine
- para-hydroxybenzonitrile
- p-Hydroxybenzhydrazide
- p-hydroxybenzoic acid hydrazide
- p-hydroxybenzoic hydrazide
- p-hydroxybenzonitrile
- p-hydroxybenzoylhydrazine
- P-CYANOPHENOL
- 4-CYANO PHENOL
- 4-Hydroxybenzoic acid nitrile
- 4-hydroxy-benzonitrile
- 4-Hydroxy benzonitrile
- C7H5NO
- 4-hydroxybenzenecarbonitrile
- CVNOWLNNPYYEOH-UHFFFAOYSA-N
- 1S13529YJU
- paracyanophenol
- p-cyano-phenol
- 4-cyano-phenol
- 4 -cyanophenol
- para-cyanophenol;
- 4-hydroxybezonitrile
- p-hyd
- p-hydroxy benzonitrile,p-cyano phenol
- 4-HYDROXYBENZONITRILE FOR SYNTHESIS
- AKOS 217-25
- CYANOPHENOL(4-)
- 4-hydroxycyanobenzene
- Tox21_303855
- NSC400524
- A15799
- H8N
- WLN: QR DCN
- CS-D1446
- SY001726
- p-hydroxy-benzonitrile
- STR00817
- 4-Hydroxyphenylcarbonitrile
- Q27117923
- BDBM26196
- p-hydroxy- benzonitrile
- 769-79-9
- SR-1C14
- AC-2512
- 767-00-0
- NSC-400524
- W-104347
- CHEBI:38622
- EN300-19436
- NCGC00357121-01
- NS00037833
- NSC 400524
- CYANOPHENOL, P-
- MFCD00002312
- FT-0612050
- 4-Cyanophenol--d4
- UNII-1S13529YJU
- SCHEMBL50814
- PS-3371
- CAS-767-00-0
- DTXSID9052509
- AKOS000118747
- 4-Cyanophenol, 95%
- AM20050113
- InChI=1/C7H5NO/c8-5-6-1-3-7(9)4-2-6/h1-4,9
- 4-Hydroxybenzonitrile, PESTANAL(R), analytical standard
- p-hydroxybenzo-nitrile
- Z104473840
- phenol derivative, 10
- BCP27582
- 4-HYDROXY-BENZOIC ACID,NITRILE
- F0001-1958
- AI3-52392
- CHEMBL66381
- EINECS 212-175-2
- DTXCID7031082
- PD182139
- pCyanophenol
- benzenecarbonitrile, 4-hydroxy-
- pHydroxybenzonitrile
- Benzonitrile, 4hydroxy
- Benzonitrile, phydroxy
- STK031626
- 4hydroxybenzonitrile
-
- MDL: MFCD00002312
- Inchi: 1S/C7H5NO/c8-5-6-1-3-7(9)4-2-6/h1-4,9H
- InChI Key: CVNOWLNNPYYEOH-UHFFFAOYSA-N
- SMILES: C(#N)C1=CC=C(O)C=C1
- BRN: 386130
Computed Properties
- Exact Mass: 119.037114g/mol
- Surface Charge: 0
- XLogP3: 1.6
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Rotatable Bond Count: 0
- Monoisotopic Mass: 119.037114g/mol
- Monoisotopic Mass: 119.037114g/mol
- Topological Polar Surface Area: 44Ų
- Heavy Atom Count: 9
- Complexity: 127
- Isotope Atom Count: 0
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Covalently-Bonded Unit Count: 1
- Surface Charge: 0
- Tautomer Count: 2
Experimental Properties
- Color/Form: The pure product is a shiny scaly white crystal
- Density: 1.1871 (rough estimate)
- Melting Point: 111.0 to 115.0 deg-C
- Boiling Point: 146°C/2mmHg(lit.)
- Flash Point: 123.9℃
- Refractive Index: 1.5800 (estimate)
- Solubility: methanol: 0.1 g/mL, clear
- Water Partition Coefficient: Slightly soluble
- Stability/Shelf Life: Stable. Incompatible with strong oxidizing agents.
- PSA: 44.02000
- LogP: 1.26388
- pka: 7.97(at 25℃)
- Solubility: It can be dissolved in a variety of organic solvents and is easily soluble in hot water.
4-Hydroxybenzonitrile Security Information
-
Symbol:
- Prompt:warning
- Signal Word:Warning
- Hazard Statement: H302,H315,H319,H335
- Warning Statement: P261,P305+P351+P338
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: 22-36/37/38
- Safety Instruction: S26-S36-S45-S24/25
- RTECS:DI4375000
-
Hazardous Material Identification:
- Hazard Level:6.1
- TSCA:Yes
- Storage Condition:Inert atmosphere,Room Temperature
- Packing Group:I; II; III
- Safety Term:6.1
- Packing Group:I; II; III
- Risk Phrases:R22; R36/37/38
4-Hydroxybenzonitrile Customs Data
- HS CODE:29269095
- Customs Data:
China Customs Code:
2926909090Overview:
2926909090 Other nitrile based compounds. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
HS:2926909090 other nitrile-function compounds VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%
4-Hydroxybenzonitrile Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-19436-0.5g |
4-hydroxybenzonitrile |
767-00-0 | 97% | 0.5g |
$21.0 | 2023-09-17 | |
SHANG HAI XIANG HUI YI YAO Technology Co., Ltd. | CB19468-100g |
4-Hydroxybenzonitrile |
767-00-0 | 97% | 100g |
¥72 | 2023-09-15 | |
Oakwood | 003632-5g |
4-Hydroxybenzonitrile |
767-00-0 | 98% | 5g |
$10.00 | 2024-07-19 | |
SHANG HAI YUAN YE Biotechnology Co., Ltd. | B24300-250mg |
4-Hydroxybenzonitrile |
767-00-0 | ,HPLC≥98% | 250mg |
¥150.00 | 2022-01-07 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | H40961-250mg |
4-Cyanophenol |
767-00-0 | ,HPLC≥98% | 250mg |
¥148.0 | 2023-09-07 | |
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | C0842-25G |
4-Hydroxybenzonitrile |
767-00-0 | >98.0%(GC)(T) | 25g |
¥150.00 | 2024-04-15 | |
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R011919-500g |
4-Hydroxybenzonitrile |
767-00-0 | 98% | 500g |
¥249 | 2023-09-07 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | H115122-50g |
4-Hydroxybenzonitrile |
767-00-0 | 98% | 50g |
¥39.00 | 2021-05-24 | |
Apollo Scientific | OR10907-25g |
4-Hydroxybenzonitrile |
767-00-0 | 98% | 25g |
£15.00 | 2025-02-19 | |
Apollo Scientific | OR10907-100g |
4-Hydroxybenzonitrile |
767-00-0 | 98% | 100g |
£28.00 | 2025-02-19 |
4-Hydroxybenzonitrile Related Literature
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Sho Makino,Yuto Shinohara,Takayuki Ban,Wataru Shimizu,Keita Takahashi,Nobuyuki Imanishi,Wataru Sugimoto RSC Adv., 2012,2, 12144-12147
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George K. Tsikalas,Penelope Lazarou,Emmanuel Klontzas,Spiros A. Pergantis,Ioannis Spanopoulos,Pantelis N. Trikalitis,George E. Froudakis,Haralambos E. Katerinopoulos RSC Adv., 2014,4, 693-696
-
Lanfang Pang,Yanmei Zhou,Enze Wang,Fang Yu,Hua Zhou,Wenli Gao RSC Adv., 2016,6, 16467-16473
-
Wonjin Jo,Do Hyun Kim,Jeong Sim Lee,Heon Ju Lee,Myoung-Woon Moon RSC Adv., 2014,4, 31764-31770
-
Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490
-
Éva A. Enyedy,Maria Novak Dalton Trans., 2013,42, 6193-6202
-
Jessica J. Miller,Christian Gaiddon,Tim Storr Chem. Soc. Rev., 2020,49, 6995-7014
-
Qiang Wang,Shiyou Guan,Bing Li Catal. Sci. Technol., 2017,7, 4064-4078
-
Jien Wu,Hai-Bao Zhang,Jin-Ling Xu,Russell J. Cox,Thomas J. Simpson,Lian-Hui Zhang Chem. Commun., 2010,46, 333-335
Additional information on 4-Hydroxybenzonitrile
Introduction to 4-Hydroxybenzonitrile (CAS No. 767-00-0)
4-Hydroxybenzonitrile, with the chemical formula C₇H₅NO and the CAS number 767-00-0, is a significant compound in the field of organic chemistry and pharmaceutical research. This heterocyclic aromatic compound has garnered considerable attention due to its versatile applications and structural properties. The presence of both hydroxyl and nitrile functional groups makes it a valuable intermediate in the synthesis of various pharmacologically active molecules.
The compound is characterized by a benzene ring substituted with a hydroxyl group at the fourth position and a nitrile group at the first position. This unique structural arrangement imparts distinct reactivity and functionality, making it a preferred building block in medicinal chemistry. The 4-Hydroxybenzonitrile molecule can undergo various chemical transformations, including nucleophilic addition, reduction, and condensation reactions, which are pivotal in the development of novel therapeutic agents.
In recent years, there has been growing interest in exploring the pharmacological potential of 4-Hydroxybenzonitrile derivatives. Studies have demonstrated that modifications to this core structure can lead to compounds with enhanced biological activity. For instance, researchers have investigated its role in developing inhibitors for enzymes involved in inflammatory pathways. The hydroxyl group provides a site for hydrogen bonding interactions, which is crucial for binding to biological targets, while the nitrile group can participate in metal coordination or act as a leaving group in substitution reactions.
One of the most compelling areas of research involving 4-Hydroxybenzonitrile is its application in anticancer drug development. Researchers have synthesized several derivatives that exhibit potent cytotoxic effects against various cancer cell lines. The mechanism of action often involves interference with key cellular processes such as DNA replication and transcription. The ability to fine-tune the electronic and steric properties of the molecule through structural modifications allows for the design of highly specific inhibitors.
The synthesis of 4-Hydroxybenzonitrile typically involves the reaction of benzoic acid derivatives with cyanide sources under controlled conditions. Advances in synthetic methodologies have enabled more efficient and scalable production processes, making it more accessible for industrial applications. Additionally, green chemistry principles have been applied to develop environmentally friendly synthetic routes that minimize waste and reduce energy consumption.
The role of computational chemistry in understanding the behavior of 4-Hydroxybenzonitrile cannot be overstated. Molecular modeling techniques have been employed to predict the binding affinity of this compound to biological targets, aiding in the rational design of new drugs. These computational studies provide valuable insights into the interactions between 4-Hydroxybenzonitrile derivatives and their intended targets, facilitating the optimization of drug candidates.
In conclusion, 4-Hydroxybenzonitrile (CAS No. 767-00-0) is a multifaceted compound with significant potential in pharmaceutical research. Its unique structural features enable diverse chemical transformations and biological activities, making it a cornerstone in the development of novel therapeutic agents. As research continues to uncover new applications and synthetic strategies, this compound is poised to remain at the forefront of medicinal chemistry innovation.
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